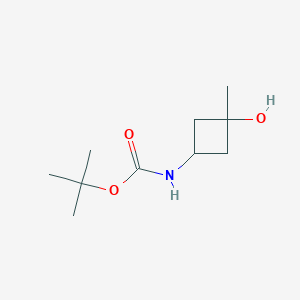
4-carbamoyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
4-carbamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound . It is a powder at room temperature . The IUPAC name for this compound is 4-(aminocarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 4-carbamoyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the reaction of D-glucosamine and pyruvic acid .Molecular Structure Analysis
The molecular structure of 4-carbamoyl-1H-pyrrole-2-carboxylic acid has been examined using density functional theory (DFT) at the B3LYP/6-311+G (d) level . The pyrrole ring and its carboxyl substituent are close to coplanar .Chemical Reactions Analysis
Pyrrole derivatives, including 4-carbamoyl-1H-pyrrole-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole condensation, a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Physical And Chemical Properties Analysis
4-carbamoyl-1H-pyrrole-2-carboxylic acid is a powder at room temperature . Its molecular weight is 168.15 . The melting point of this compound is between 237-239 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Cholecystokinin Antagonists
4-Carbamoyl-1H-pyrrole-2-carboxylic acid can be employed in the synthesis of cholecystokinin antagonists, which are compounds that can block the action of cholecystokinin, a digestive hormone. This application is significant in the development of treatments for gastrointestinal disorders .
Benzopyran Antihypertensives Production
This compound is also used in creating benzopyran antihypertensives, which are a class of drugs that can lower blood pressure. The synthesis process involves the use of pyrrole derivatives as key intermediates .
Azepinediones Synthesis
Another application is in the synthesis of azepinediones. These are compounds with potential therapeutic properties, and their synthesis often involves pyrrole derivatives as crucial building blocks .
Molecular and Supramolecular Structures Study
The compound’s molecular and supramolecular structures can be analyzed for various scientific research applications, including understanding its conformation and symmetry which are essential in drug design .
Infrared Spectroscopy Analysis
4-Carbamoyl-1H-pyrrole-2-carboxylic acid can be analyzed using FTIR spectroscopy to study its vibrational modes, which is important in characterizing its chemical structure .
Cyclization Modes Experimentation
It can be used in experiments to study cyclization modes of amino acid-derived enamino amides, which is a process important in organic synthesis .
Bio-feedstock Chemical Space Exploration
The compound can also be synthesized from bio-feedstock bases like cellulose and chitin, allowing researchers to explore a PCA-based chemical space for sustainable chemistry applications .
Proline Dehydrogenation Study
As a derivative of pyrrole-2-carboxylic acid, it may arise naturally by dehydrogenation of the amino acid proline. Studying this process can provide insights into amino acid metabolism .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that pyrrole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
The interaction of pyrrole derivatives with their targets often results in significant changes in the biological function of the target .
Biochemical Pathways
Indole derivatives, a class of compounds closely related to pyrroles, have been shown to possess various biological activities, suggesting they may affect a wide range of biochemical pathways .
Result of Action
Related compounds, such as indole derivatives, have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
4-carbamoyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5(9)3-1-4(6(10)11)8-2-3/h1-2,8H,(H2,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDKAIREOKTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-carbamoyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
921757-00-8 | |
| Record name | 4-carbamoyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)




![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)
